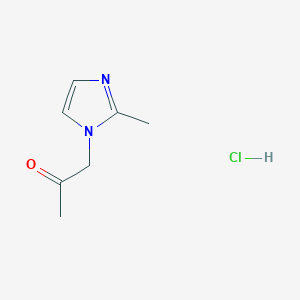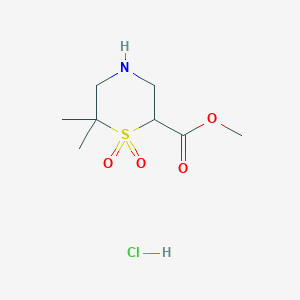
(5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures It contains a chlorothiophene ring, a thiophene ring, a 1,2,4-oxadiazole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
-
Formation of the 1,2,4-Oxadiazole Ring: : This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents include acyl chlorides or esters in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
-
Synthesis of the Piperidine Derivative: : The piperidine ring can be introduced through a nucleophilic substitution reaction. For instance, a piperidine derivative can react with a halogenated thiophene compound under basic conditions.
-
Coupling Reactions: : The final step involves coupling the 1,2,4-oxadiazole derivative with the piperidine derivative. This can be done using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form amines.
Substitution: The chlorothiophene ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Sulfoxides and Sulfones: from oxidation.
Amines: from reduction.
Substituted Thiophenes: from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
Compounds containing this moiety have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In materials science, the compound’s heterocyclic rings can contribute to the development of new materials with unique electronic properties, such as organic semiconductors or conductive polymers.
Mécanisme D'action
The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The 1,2,4-oxadiazole ring, in particular, is known to interact with protein active sites, potentially inhibiting enzyme activity or modulating receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorothiophen-2-yl)(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- (5-Bromothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Uniqueness
The unique combination of the chlorothiophene, thiophene, 1,2,4-oxadiazole, and piperidine rings in (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone provides a distinct set of chemical properties. This makes it particularly versatile for various applications, from drug design to materials science, compared to other similar compounds which may lack one or more of these functional groups.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c18-14-4-3-13(25-14)17(22)21-6-1-2-11(9-21)8-15-19-16(20-23-15)12-5-7-24-10-12/h3-5,7,10-11H,1-2,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVDDILIZJCVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-Dichlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2983801.png)



![4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2983807.png)




![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)
![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)
